Cesium pivalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

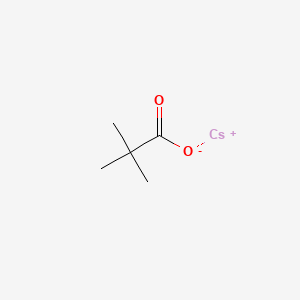

Structure

3D Structure of Parent

Properties

IUPAC Name |

cesium;2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2.Cs/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVUAXNPXVXCCW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9CsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342654 | |

| Record name | Cesium pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20442-70-0 | |

| Record name | Cesium pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium Pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Cesium Pivalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium pivalate (Cs(O₂CC(CH₃)₃)) is a cesium salt of pivalic acid, also known as 2,2-dimethylpropanoic acid. It has emerged as a valuable reagent in modern organic synthesis, particularly valued for its role as a base in palladium-catalyzed cross-coupling reactions.[1] Its unique properties, including good solubility in organic solvents and high thermal stability, make it an attractive alternative to other inorganic bases.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications in synthetic chemistry, with a focus on its relevance to drug discovery and development.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉CsO₂ | [1][2][3][4] |

| Molecular Weight | 234.03 g/mol | [1][2][3][4] |

| Appearance | White powder or crystals | [1] |

| Melting Point | 344-348 °C | [1][2] |

| Boiling Point | Not available (decomposes) | |

| Solubility | ||

| Water | Soluble | |

| Organic Solvents | Soluble in many organic solvents |

Chemical Properties

Structure and Bonding

This compound is an ionic compound consisting of a cesium cation (Cs⁺) and a pivalate anion ((CH₃)₃CCOO⁻). The pivalate anion features a bulky tert-butyl group attached to the carboxylate group. This steric hindrance influences its reactivity and solubility.

Basicity

As the salt of a weak acid (pivalic acid) and a strong base (cesium hydroxide), this compound acts as a moderately strong base in organic reactions. Its solubility in organic solvents allows it to function effectively in homogeneous reaction mixtures.[1]

Role in Catalysis

The primary application of this compound in synthetic chemistry is as a base in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial transformations in the synthesis of pharmaceuticals and other complex organic molecules.[1][5] this compound has been successfully employed in various palladium-catalyzed reactions, including:

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides and amines.[5]

-

Heck Reaction: Formation of carbon-carbon bonds between alkenes and organic halides.

-

Carbonylation Reactions: Incorporation of a carbonyl group into organic molecules.

The "cesium effect," a term used to describe the often-superior performance of cesium bases in these reactions, is attributed to the large size and high polarizability of the cesium cation, which can influence the solubility of reactants and intermediates and potentially interact with the palladium catalyst to facilitate key steps in the catalytic cycle.

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the laboratory-scale synthesis of this compound involves the reaction of pivalic acid with cesium carbonate.

Materials:

-

Pivalic acid ((CH₃)₃CCOOH)

-

Cesium carbonate (Cs₂CO₃)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pivalic acid (1.0 eq) in methanol.

-

To this solution, add cesium carbonate (0.5 eq) portion-wise with stirring. Effervescence (evolution of CO₂) will be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours to ensure complete reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting solid, add diethyl ether and stir to form a slurry.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold diethyl ether to remove any unreacted pivalic acid.

-

Dry the product under vacuum to obtain pure this compound.

Characterization

The synthesized this compound can be characterized using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a single sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. This peak would likely appear in the region of 1.0-1.5 ppm.

-

¹³C NMR: The carbon NMR spectrum is expected to show two signals: one for the quaternary carbon of the tert-butyl group and one for the three equivalent methyl carbons. A signal for the carboxylate carbon would also be present at a higher chemical shift.

Infrared (IR) Spectroscopy:

The IR spectrum will be dominated by the characteristic vibrations of the pivalate anion. Key expected absorptions include:

-

Strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) in the region of 1550-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

-

C-H stretching and bending vibrations of the tert-butyl group.

Mass Spectrometry (MS):

Mass spectrometry of the salt itself can be challenging. However, analysis of the parent pivalic acid would show a molecular ion peak and characteristic fragmentation patterns, such as the loss of a methyl group or the entire tert-butyl group.

Applications in Drug Development

While this compound does not have a direct biological role or interact with signaling pathways, its importance in drug development lies in its utility as a synthetic tool. The palladium-catalyzed cross-coupling reactions it facilitates are instrumental in the synthesis of a wide array of pharmaceutical compounds and bioactive molecules.[1] These reactions enable the construction of complex molecular architectures found in many drugs, including those targeting various diseases. The synthesis of bioactive heterocycles, a common scaffold in many pharmaceuticals, often utilizes these coupling strategies.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound from Pivalic Acid and Cesium Carbonate.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling Reaction.

Conclusion

This compound is a versatile and efficient base for palladium-catalyzed cross-coupling reactions, offering advantages in terms of solubility and reactivity. Its physical and chemical properties are well-suited for applications in modern organic synthesis. While it does not directly participate in biological pathways, its role in facilitating the construction of complex molecular scaffolds makes it an important reagent in the field of drug discovery and development. The experimental protocols and characterization data provided in this guide offer a valuable resource for researchers and scientists working in this area.

References

An In-depth Technical Guide to Cesium Pivalate: Structure, Properties, and Applications in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium pivalate (CsOPiv) is a salt of pivalic acid and cesium, recognized for its utility as a base and additive in a variety of organic transformations. Its high solubility in organic solvents, thermal stability, and role in facilitating challenging catalytic reactions have made it an increasingly important reagent in academic and industrial research, particularly in the realm of palladium-catalyzed cross-coupling and C-H functionalization reactions. This guide provides a comprehensive overview of the chemical structure, physical and chemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and a workflow visualization to aid in practical application.

Chemical Structure and Formula

This compound is an ionic compound consisting of a cesium cation (Cs⁺) and a pivalate anion ((CH₃)₃CCOO⁻). The pivalate anion, also known as trimethylacetate, is characterized by a sterically bulky tert-butyl group attached to the carboxylate functionality.

Chemical Formula: C₅H₉CsO₂[1][2]

SMILES String: [Cs+].CC(C)(C)C([O-])=O

InChI Key: LGVUAXNPXVXCCW-UHFFFAOYSA-M

Synonyms: Cesium 2,2-dimethylpropanoate, Cesium trimethylacetate, Pivalic acid cesium salt[1][2][3]

Physicochemical Properties

This compound is a white, crystalline solid that is stable under standard laboratory conditions.[2] A key feature that distinguishes it from many other inorganic bases is its solubility in a range of organic solvents, which is crucial for its application in homogeneous catalysis. It is, however, hygroscopic and should be stored under an inert atmosphere. The following table summarizes its key quantitative properties.

| Property | Value | Reference |

| Molecular Weight | 234.03 g/mol | [1][2] |

| Melting Point | 344-348 °C | [2] |

| Appearance | White powder/crystal | [2] |

| CAS Number | 20442-70-0 | [1][3] |

| Purity (typical) | ≥95% - 98% | [2] |

Experimental Protocols

Synthesis of this compound

Reaction: 2 (CH₃)₃CCOOH + Cs₂CO₃ → 2 (CH₃)₃CCOOCs + H₂O + CO₂

Materials:

-

Pivalic acid ((CH₃)₃CCOOH)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous methanol (MeOH)

-

Anhydrous diethyl ether (Et₂O)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Schlenk line or other inert atmosphere setup

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add cesium carbonate (0.5 eq).

-

Add anhydrous methanol to the flask to create a suspension.

-

Slowly add a solution of pivalic acid (1.0 eq) in anhydrous methanol to the cesium carbonate suspension with vigorous stirring. Effervescence (CO₂ evolution) should be observed.

-

After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux.

-

Maintain the reflux with stirring for 2-4 hours, or until the effervescence ceases and the cesium carbonate has completely reacted.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent in vacuo to obtain the crude this compound.

-

To purify the product, wash the solid with anhydrous diethyl ether to remove any unreacted pivalic acid.

-

Dry the resulting white solid under high vacuum to yield pure this compound.

Application in Palladium-Catalyzed Synthesis of Aryl Borates

This compound has been demonstrated to be an effective promoter in the palladium-catalyzed borylation of aryl halides. The following protocol is adapted from a patented procedure.

Materials:

-

Aryl halide (e.g., 3-bromostyrene) (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂) or another suitable diboron compound

-

This compound (1.1 - 1.3 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.04 - 0.06 eq)

-

Triphenylphosphine (PPh₃) (0.1 - 0.15 eq)

-

Anhydrous 1,4-dioxane

-

Reaction vessel suitable for inert atmosphere chemistry

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve the aryl halide and the diboron compound in anhydrous 1,4-dioxane.

-

In a separate flask, dissolve this compound, palladium(II) acetate, and triphenylphosphine in anhydrous 1,4-dioxane.

-

Add the solution containing the catalyst and base to the solution of the aryl halide and diboron compound.

-

Heat the reaction mixture to 80-95 °C and stir for 1.5-3 hours.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the desired aryl boronate product.

Application in Palladium-Catalyzed C-H Activation/Annulation

This compound is a key reagent in certain palladium-catalyzed C-H activation and annulation reactions to form complex heterocyclic structures. It often acts as a carboxylate ligand source and a base.

General Protocol Outline:

-

A reaction vessel is charged with the starting materials (e.g., an aryl halide and a coupling partner with an activatable C-H bond), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and this compound.

-

The vessel is flushed with an inert gas, and an anhydrous solvent is added.

-

The reaction mixture is heated to the specified temperature for a designated period.

-

Upon completion, the reaction is worked up, typically involving filtration, extraction, and purification by chromatography.

Logical and Experimental Workflows

The following diagram illustrates the experimental workflow for the palladium-catalyzed synthesis of aryl borates, highlighting the role of this compound.

Caption: Experimental workflow for aryl borate synthesis.

Spectroscopic Data

-

¹H NMR: A single, sharp peak is expected for the nine equivalent protons of the tert-butyl group. This signal would likely appear in the range of 1.0-1.3 ppm in a suitable deuterated solvent.

-

¹³C NMR: Two signals are anticipated for the pivalate anion: one for the quaternary carbon of the tert-butyl group (typically around 38-40 ppm) and one for the carboxylate carbon (typically in the range of 175-185 ppm). The methyl carbons of the tert-butyl group would also produce a signal, expected around 27-29 ppm.

-

IR Spectroscopy: Characteristic strong absorption bands for the carboxylate group (COO⁻) would be expected. These typically appear as an asymmetric stretching vibration around 1550-1610 cm⁻¹ and a symmetric stretching vibration around 1400-1440 cm⁻¹. The C-H stretching and bending vibrations of the tert-butyl group would also be present.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its unique properties, particularly its solubility in organic solvents and its efficacy as a base and carboxylate source in palladium-catalyzed reactions, have established its role in the construction of complex molecular architectures. The detailed protocols and workflow provided in this guide are intended to facilitate its application by researchers and professionals in drug development and materials science, enabling the exploration of new synthetic methodologies.

References

In-Depth Technical Guide to Cesium Pivalate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cesium Pivalate, a versatile reagent in modern organic synthesis. It details the compound's fundamental properties, including its Chemical Abstracts Service (CAS) number and various synonyms. The guide focuses on its critical role as a base in palladium-catalyzed cross-coupling reactions, C-H activation, and the synthesis of complex heterocyclic structures, which are of significant interest in pharmaceutical and materials science research. Detailed experimental protocols for key synthetic transformations, quantitative data summaries, and mechanistic pathway diagrams are presented to facilitate its application in a laboratory setting.

Introduction

This compound, the cesium salt of pivalic acid, has emerged as a valuable tool for organic chemists. Its favorable properties, such as high solubility in organic solvents and thermal stability, make it an effective base in a variety of palladium-catalyzed reactions.[1][2] These reactions are foundational in the construction of complex molecular architectures, including those found in medicinally relevant compounds. This guide serves as a practical resource for researchers, providing the necessary information to effectively utilize this compound in their synthetic endeavors.

Compound Identification and Properties

A clear identification of chemical compounds is crucial for reproducibility and safety in research. The following table summarizes the key identifiers and physicochemical properties of this compound.

| Identifier | Value | Reference |

| CAS Number | 20442-70-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₅H₉CsO₂ | --INVALID-LINK-- |

| Molecular Weight | 234.03 g/mol | --INVALID-LINK-- |

| Melting Point | 344-348 °C | --INVALID-LINK-- |

| Appearance | White to off-white powder or crystals | TCI Chemicals |

Synonyms:

-

Cesium 2,2-dimethylpropanoate

-

Cesium trimethylacetate

-

Pivalic acid cesium salt

-

2,2-dimethylpropanoic acid cesium salt

Applications in Organic Synthesis

This compound is predominantly used as a base in various palladium-catalyzed reactions. Its solubility in organic solvents is a key advantage over more common inorganic bases.

Palladium-Catalyzed Cyclocarbonylation

One of the notable applications of this compound is in the synthesis of fluoren-9-ones from o-halobiaryls. This method is efficient and tolerates a range of functional groups.[1]

C-H Bond Activation and Arylation

This compound is instrumental in facilitating palladium-catalyzed C-H activation and arylation reactions. These reactions are highly sought after for their atom economy and ability to form carbon-carbon bonds directly. For instance, it is used in the synthesis of fused heterocycles like dihydrobenzofurans and indolines from o-bromo phenol and aniline precursors.

Preparation of Aryl Borates

In the preparation of aryl borates, this compound acts as a co-catalyst, promoting the borylation reaction of halogenated aromatic hydrocarbons with diboron compounds. This method is noted for its high yield and purity of the product.

Experimental Protocols

The following sections provide detailed experimental procedures for key reactions involving this compound.

Synthesis of Fluoren-9-ones via Palladium-Catalyzed Cyclocarbonylation

This protocol is adapted from the work of Campo and Larock.[1]

Reaction Scheme:

o-Halobiaryl + CO (1 atm) --(Pd catalyst, ligand, Cs pivalate, DMF, 110 °C)--> Fluoren-9-one

Materials:

-

o-Halobiaryl (e.g., 2-bromobiphenyl)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Anhydrous this compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Carbon Monoxide (CO) gas

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the o-halobiaryl, palladium catalyst, and tricyclohexylphosphine.

-

Add anhydrous this compound to the vessel.

-

Under an inert atmosphere, add anhydrous DMF to the reaction mixture.

-

Purge the reaction vessel with carbon monoxide gas and maintain a CO atmosphere (1 atm) using a balloon.

-

Heat the reaction mixture to 110 °C and stir for 7 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

The reaction mixture is then subjected to a standard aqueous workup and the product is purified by column chromatography on silica gel.

Quantitative Data:

| Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| o-Halobiaryl | Pd(OAc)₂ | PCy₃ | Cs Pivalate | DMF | 110 | 7 | High |

Preparation of this compound-Promoted Aryl Borate

This protocol is based on a patented procedure.

Materials:

-

Halogenated aromatic hydrocarbon (e.g., 4-bromobiphenyl) (10 mmol)

-

Bis(pinacolato)diboron (25 mmol)

-

This compound (11 mmol)

-

Palladium acetate (Pd(OAc)₂) (0.5 mmol)

-

Triphenylphosphine (PPh₃) (1 mmol)

-

1,4-Dioxane (anhydrous)

Procedure:

-

In a nitrogen-purged flask, dissolve the halogenated aromatic hydrocarbon (2.33 g of 4-bromobiphenyl) and bis(pinacolato)diboron (6.35 g) in 50 mL of anhydrous 1,4-dioxane.

-

In a separate flask, dissolve this compound (2.57 g), palladium acetate (113 mg), and triphenylphosphine (262 mg) in 30 mL of anhydrous 1,4-dioxane.

-

Add the solution from step 2 to the solution from step 1.

-

Heat the reaction mixture to 90 °C and stir for 3 hours.

-

Upon completion, the reaction mixture is cooled and then purified by silica gel column chromatography to yield the aryl borate. The reported yield is over 92% with a purity of 97%.

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is key to optimizing conditions and expanding the scope of these transformations.

Palladium-Catalyzed Cyclocarbonylation of o-Halobiaryls

The proposed mechanism involves several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, insertion of carbon monoxide, and subsequent intramolecular C-H activation and reductive elimination to form the fluoren-9-one product and regenerate the Pd(0) catalyst.[1]

Caption: Catalytic cycle for fluoren-9-one synthesis.

Experimental Workflow for Aryl Borate Preparation

The following diagram illustrates the key steps in the laboratory preparation of aryl borates using this compound.

Caption: Workflow for aryl borate synthesis.

General Mechanism for Palladium-Catalyzed C-H Arylation

The C-H arylation process, where this compound often serves as a crucial base, generally proceeds through a concerted metalation-deprotonation (CMD) pathway.

Caption: C-H arylation via a CMD pathway.

Conclusion

This compound is a highly effective and versatile reagent in contemporary organic synthesis, particularly in palladium-catalyzed transformations. Its unique properties offer advantages in achieving high yields and selectivities in the synthesis of complex organic molecules. The detailed protocols and mechanistic diagrams provided in this guide are intended to empower researchers to confidently and effectively apply this compound in their synthetic strategies, ultimately advancing the fields of drug discovery and materials science.

References

Solubility of Cesium Pivalate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium pivalate (CsOPiv), the cesium salt of pivalic acid, is a versatile organic base increasingly utilized in palladium-catalyzed cross-coupling and carbonylation reactions.[1][2] Its efficacy in these applications is significantly influenced by its solubility in organic solvents. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound in various organic solvents, details a general experimental protocol for its quantitative determination, and illustrates its role in a common catalytic cycle. While specific quantitative solubility data remains elusive in publicly available literature, this guide consolidates qualitative information and provides a framework for its empirical determination.

Solubility Profile of this compound

This compound's solubility is dictated by the ionic character of the cesium-carboxylate bond and the nonpolar nature of the tert-butyl group. This dual nature leads to a nuanced solubility profile across different classes of organic solvents.

Qualitative Solubility Observations:

-

Polar Aprotic Solvents (e.g., DMSO, DMF): this compound exhibits good to intermediate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] This is attributed to the effective solvation of the large, soft cesium cation by these solvents. The "cesium effect," which posits that cesium salts in such solvents are highly dissociated, rendering the anion more reactive, is well-documented for other cesium carboxylates and is likely applicable to this compound.

-

Polar Protic Solvents (e.g., Ethanol): The compound demonstrates high solubility in polar protic solvents such as ethanol.[3]

-

Nonpolar Organic Solvents: Due to its ionic nature, this compound has limited solubility in nonpolar organic solvents.[3]

-

Ethereal Solvents (e.g., THF): While specific data is unavailable, solubility in solvents like tetrahydrofuran (THF) is expected to be moderate, likely increasing with temperature.

-

Aqueous Solubility: For reference, the quantitative solubility in aqueous solutions is reported as 2.82 mg/mL, which corresponds to a 0.012 M concentration.[3]

Temperature Dependence:

The solubility of this compound in organic solvents is expected to increase with elevated temperatures, a typical behavior for ionic compounds.[3]

Quantitative Solubility Data

| Solvent | Chemical Formula | Type | Solubility (at 25 °C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | Often used in reactions involving cesium salts due to good solvating power for the cesium cation. |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Similar to DMSO, it is a common solvent for reactions utilizing this compound as a base. |

| Tetrahydrofuran (THF) | C₄H₈O | Ethereal | Sparingly Soluble | Solubility is expected to be limited but may be sufficient for certain catalytic applications, potentially increasing with heat. |

| Toluene | C₇H₈ | Aromatic Hydrocarbon | Insoluble | As a nonpolar solvent, it is not expected to be a suitable solvent for dissolving significant quantities of this compound. |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Sparingly Soluble | Limited solubility is expected due to the ionic nature of the salt. |

| Acetonitrile | C₂H₃N | Polar Aprotic | Sparingly Soluble | While polar, its solvating power for cesium salts can be lower than that of DMSO or DMF. |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | High solubility is reported, likely due to hydrogen bonding and ion-dipole interactions.[3] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of this compound solubility in an organic solvent. This method is based on creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment:

-

This compound (anhydrous)

-

Organic solvent of interest (anhydrous)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or stirring plate

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Pre-weighed glass sample vials

-

Oven or vacuum oven

Procedure:

-

Sample Preparation:

-

Add an excess amount of anhydrous this compound to a vial. The excess is crucial to ensure a saturated solution is formed.

-

Add a known volume (e.g., 5.0 mL) of the anhydrous organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The solid phase should be present throughout this period.

-

-

Sample Extraction:

-

Once equilibrated, allow the solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a pre-weighed glass sample vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation:

-

Place the sample vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C).

-

Continue heating until a constant weight of the dried residue is achieved.

-

-

Calculation:

-

Determine the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution taken (mL)) * 100

-

Application in Catalysis: A Workflow Visualization

This compound is frequently employed as a base in palladium-catalyzed C-H activation and cross-coupling reactions. Its solubility in the reaction solvent is critical for the efficiency of the catalytic cycle. Below is a generalized workflow for such a reaction.

Caption: Generalized workflow for a Pd-catalyzed C-H activation/cross-coupling reaction using this compound.

Conclusion

While the qualitative solubility of this compound in polar organic solvents is well-established and underpins its utility in organic synthesis, a significant gap exists in the availability of precise quantitative data. This guide serves to consolidate the current understanding and provides a practical framework for researchers to determine these values for their specific systems. The continued investigation into the physicochemical properties of this compound will undoubtedly enhance its application in the development of novel and efficient chemical transformations.

References

Cesium Pivalate: A Comprehensive Technical Guide to its Melting Point and Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium pivalate (Cs(O₂CC(CH₃)₃)), also known as cesium 2,2-dimethylpropanoate, is a specialty cesium carboxylate salt. Its utility in organic synthesis, particularly as a base in palladium-catalyzed cross-coupling reactions, is well-documented. A thorough understanding of its physical and thermal properties is paramount for its effective and safe use in various research and development applications. This technical guide provides an in-depth analysis of the melting point and thermal stability of this compound, supported by a summary of available data and generalized experimental protocols for its characterization.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉CsO₂ | [1][2] |

| Molecular Weight | 234.03 g/mol | [1][2] |

| CAS Number | 20442-70-0 | [1][2] |

| Appearance | White to off-white powder or crystals | [3] |

Thermal Properties: Melting Point and Stability

The thermal behavior of this compound is characterized by a distinct melting point and a higher decomposition temperature.

Quantitative Data Summary

| Parameter | Temperature Range (°C) | Notes | Source(s) |

| Melting Point | 344 - 348 | [3][4] | |

| Decomposition Temperature | 610 (dec.) | Literature value | [5] |

| Decomposition Temperature | 682 | Literature value | [5] |

dec. = decomposition

Experimental Protocols for Thermal Analysis

While specific experimental data for the thermal analysis of this compound is not extensively published in readily available literature, the following represents a standard methodology for determining the melting point and thermal stability of organic salts using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6] This method is ideal for accurately determining the melting point of a substance.

Objective: To determine the onset temperature and the peak of the endothermic transition corresponding to the melting of this compound.

Instrumentation: A heat-flux or power-compensated Differential Scanning Calorimeter.

Experimental Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an aluminum or other inert sample pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.

-

Reference: An empty, sealed pan of the same type is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 300 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 400 °C).

-

-

Data Analysis: The melting point is determined from the resulting thermogram. The onset of the endothermic peak is typically reported as the melting point.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

Objective: To determine the temperature at which this compound begins to decompose and to identify the stages of mass loss.

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a programmable furnace.

Experimental Procedure:

-

Sample Preparation: Place a precisely weighed sample of this compound (10-20 mg) into a tared TGA pan (typically ceramic or platinum).

-

Instrument Setup:

-

Position the sample pan in the furnace of the TGA instrument.

-

Purge the system with an inert gas (e.g., nitrogen or argon) at a defined flow rate (e.g., 20-50 mL/min) to provide a non-reactive environment.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature, well above the expected decomposition point (e.g., 800 °C), at a constant heating rate (e.g., 10 or 20 °C/min).

-

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset of a significant mass loss indicates the beginning of decomposition. The temperatures at which 5% or 10% mass loss occurs are often reported as indicators of thermal stability.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the thermal analysis of a chemical compound like this compound.

Caption: Workflow for determining the melting point and thermal stability of this compound.

Conclusion

This compound is a thermally stable compound with a high melting point in the range of 344-348 °C. Its decomposition occurs at significantly higher temperatures. The standardized methods of Differential Scanning Calorimetry and Thermogravimetric Analysis are essential for verifying these thermal properties, ensuring consistent quality and safe handling in its various applications. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this versatile reagent.

References

- 1. This compound | C5H9CsO2 | CID 583616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. sump4.com [sump4.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. libjournals.unca.edu [libjournals.unca.edu]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Preparation of High-Purity Cesium Pivalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of high-purity Cesium Pivalate (Cs(O₂CC(CH₃)₃)). This compound is a versatile organic salt that serves as a valuable reagent in various chemical transformations, particularly in the pharmaceutical and agrochemical industries. Its utility as a strong, soluble base in organic solvents makes it a crucial component in catalysis and the synthesis of complex organic molecules.[1] This document outlines a representative synthetic protocol, purification methods, and analytical techniques for ensuring the high purity required for demanding applications.

Physicochemical Properties

This compound, also known as Cesium 2,2-dimethylpropanoate or Cesium trimethylacetate, is a white, crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₉CsO₂ | [1][2] |

| Molecular Weight | 234.03 g/mol | [1][2] |

| CAS Number | 20442-70-0 | [1][2] |

| Appearance | White powder | [1] |

| Melting Point | 344 - 348 °C | [1] |

| Purity (Commercial) | ≥ 95% | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through an acid-base neutralization reaction between a cesium base and pivalic acid. The most common and straightforward laboratory-scale synthesis involves the reaction of Cesium Carbonate (Cs₂CO₃) with pivalic acid. This method is advantageous due to the readily available starting materials and the formation of water and carbon dioxide as the only byproducts, which are easily removed.

An alternative, though less common, route involves the use of Cesium Hydroxide (CsOH). While this reaction is also a direct neutralization, Cesium Hydroxide is more hygroscopic and corrosive than Cesium Carbonate, requiring more stringent handling procedures.

Experimental Protocol: Synthesis from Cesium Carbonate and Pivalic Acid

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Cesium Carbonate (Cs₂CO₃), 99.9% purity

-

Pivalic Acid ((CH₃)₃CCOOH), 99% purity

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Filter paper

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and flask

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Cesium Carbonate (e.g., 32.58 g, 0.1 mol) in 200 mL of anhydrous Tetrahydrofuran (THF).

-

Addition of Pivalic Acid: While stirring, slowly add a solution of Pivalic Acid (e.g., 20.43 g, 0.2 mol) in 50 mL of THF to the Cesium Carbonate suspension. The addition should be done portion-wise to control the effervescence of carbon dioxide.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 66 °C) and maintain for 4-6 hours, or until the evolution of CO₂ ceases and all the Cesium Carbonate has reacted. The reaction mixture should become a clear, homogeneous solution.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the THF using a rotary evaporator.

-

Isolation of Crude Product: The resulting white solid is the crude this compound.

Purification of this compound

To achieve high purity, the crude this compound should be purified, typically by recrystallization. The choice of solvent is critical for effective purification. A suitable solvent should dissolve the this compound at elevated temperatures but have low solubility at room temperature or below, allowing for the crystallization of the pure product upon cooling while impurities remain in the solution.

Experimental Protocol: Recrystallization

Procedure:

-

Solvent Selection: A mixed solvent system of ethanol and diethyl ether is often effective for recrystallizing carboxylate salts.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (near boiling point).

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add diethyl ether to the hot ethanolic solution until a slight turbidity persists. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation of Pure Product: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound in a vacuum oven at 80-100 °C to a constant weight to remove any residual solvent.

Characterization and Purity Analysis

The purity of the synthesized this compound should be confirmed using various analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| Titration | To determine the assay (purity) of the salt. | A titration with a standardized acid (e.g., HCl) can be used to determine the molar equivalence of the pivalate. |

| ¹H NMR | To confirm the presence of the pivalate anion and the absence of organic impurities. | A single sharp singlet around 1.2 ppm corresponding to the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | To confirm the carbon skeleton of the pivalate anion. | Signals corresponding to the quaternary carbon, the methyl carbons, and the carboxylate carbon. |

| FTIR Spectroscopy | To identify the functional groups present in the molecule. | Characteristic strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) typically in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. |

| Elemental Analysis | To determine the elemental composition (C, H) and confirm the empirical formula. | The experimentally determined percentages of Carbon and Hydrogen should be in close agreement with the theoretical values for C₅H₉CsO₂. |

Diagrams

Synthesis Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

Logical Relationship of Components

Caption: Logical relationship of reactants and products in the synthesis of this compound.

Safety Considerations

-

Cesium Carbonate and Pivalic Acid: Both should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Solvents: Tetrahydrofuran, ethanol, and diethyl ether are flammable. All heating should be conducted using a heating mantle, and no open flames should be present.

-

This compound: The product is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The synthesis and purification of high-purity this compound can be reliably achieved through the neutralization of Cesium Carbonate with pivalic acid, followed by recrystallization. The detailed protocols and analytical methods provided in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis, enabling the preparation of high-quality this compound for its various applications. The use of appropriate analytical techniques is crucial to verify the purity of the final product and ensure its suitability for sensitive downstream applications.

References

A Technical Guide to Cesium Pivalate: Properties, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cesium pivalate (Cs(O₂CC(CH₃)₃)), a specialty chemical compound valued in organic synthesis and catalysis. This document details its physicochemical properties, expected characterization data, standardized experimental protocols for its analysis, and a visualization of its role in common synthetic workflows.

Physicochemical Properties

This compound is the cesium salt of pivalic acid. It is an organic base recognized for its high solubility in many organic solvents, stability, and efficacy in facilitating a variety of chemical transformations.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉CsO₂ | [1] |

| Molecular Weight | 234.03 g/mol | [1] |

| CAS Number | 20442-70-0 | [1] |

| Appearance | White to off-white powder/crystal | [2] |

| Melting Point | 344-348 °C | [2][3] |

| Synonyms | Cesium 2,2-dimethylpropanoate, Cesium trimethylacetate | [2] |

| Purity | Typically ≥97% | [4][5] |

Characterization Data

While extensive, peer-reviewed spectral datasets for this compound are not widely published, its structure allows for the prediction of characteristic signals in common analytical techniques. The following table summarizes the expected data based on its molecular structure, comprising a cesium cation and a pivalate anion.

| Technique | Expected Observations |

| ¹H NMR | A sharp singlet at δ ≈ 1.2 ppm, integrating to 9H, corresponding to the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | Three distinct signals: a signal for the three equivalent methyl carbons (CH₃) at δ ≈ 27 ppm, a signal for the quaternary carbon (C(CH₃)₃) at δ ≈ 39 ppm, and a signal for the carboxylate carbon (COO⁻) at δ ≈ 185 ppm. |

| FT-IR | Strong asymmetric and symmetric carboxylate (COO⁻) stretching bands in the 1550-1610 cm⁻¹ and 1400-1440 cm⁻¹ regions, respectively. C-H stretching bands from the methyl groups will appear just below 3000 cm⁻¹. |

| Mass Spectrometry | As an ionic salt, analysis of the intact compound is difficult. Analysis of the pivalate anion in negative ion mode would show a peak at m/z 101.07. PubChem lists a GC-MS spectrum for the compound.[6] |

| Thermal Analysis | DSC: An endothermic peak corresponding to its melting point between 344-348 °C. TGA: Thermally stable with no significant mass loss until high temperatures, at which point it will undergo decomposition. |

Experimental Protocols for Characterization

The following are detailed, standardized methodologies for obtaining the characterization data described above.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a ¹H frequency of at least 400 MHz. The instrument should be properly tuned and shimmed for the specific sample and solvent to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of approximately 16 ppm, centered at 6 ppm, is sufficient. Typically, 16-32 scans are adequate for a high-quality spectrum due to the simplicity of the expected signal.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-250 ppm is standard. Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon, a larger number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2-5 seconds may be necessary to obtain a good signal-to-noise ratio, particularly for the carboxylate carbon.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Sample Preparation (KBr Pellet Method): Dry both the this compound sample and spectroscopic grade Potassium Bromide (KBr) powder in an oven to remove moisture. Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Background Collection: Place no sample in the spectrometer and collect a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Instrument Calibration: Calibrate the thermogravimetric analyzer (TGA) and differential scanning calorimeter (DSC) for mass, temperature, and heat flow using appropriate standards (e.g., Indium for temperature and enthalpy calibration).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an inert sample pan (e.g., aluminum or platinum).[7]

-

TGA Protocol: Place the sample pan in the TGA furnace. Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of an inert nitrogen atmosphere (purge rate of 50-100 mL/min). Record the mass loss as a function of temperature.[7]

-

DSC Protocol: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample from ambient temperature to ~375 °C (above its melting point) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow to the sample relative to the reference.[7]

Application Workflow: Role in Pd-Catalyzed Cross-Coupling

This compound is frequently employed as a base in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][8][9] Its solubility in organic solvents and its non-nucleophilic basicity are advantageous.[1] The pivalate anion can also act as a ligand or additive that promotes key steps in the catalytic cycle. The diagram below illustrates a generalized workflow for a cross-coupling reaction where this compound serves as the base.

References

- 1. 特戊酸铯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound | C5H9CsO2 | CID 583616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fpe.umd.edu [fpe.umd.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Cesium Pivalate

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling precautions for all laboratory reagents is paramount. This guide provides a comprehensive overview of the safety protocols for Cesium pivalate, a commonly used organic base in palladium-catalyzed cross-coupling and carbonylation reactions.

Chemical and Physical Properties

This compound, also known as Cesium 2,2-dimethylpropanoate, is a white crystalline powder. A summary of its key physical and chemical properties is presented below.

| Property | Value | References |

| CAS Number | 20442-70-0 | [1][2] |

| Molecular Formula | C5H9O2Cs | [2][3] |

| Molecular Weight | 234.03 g/mol | [2][4] |

| Appearance | White powder or crystal | [3][5] |

| Melting Point | 344-348 °C | [2][3] |

| Purity | ≥ 95% - 98% | [2][3] |

| Solubility | Soluble in organic solvents | [2][6] |

| Hygroscopicity | Hygroscopic | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[4]

| Hazard Classification | GHS Code | Description | References |

| Skin Irritation | H315 | Causes skin irritation | |

| Serious Eye Irritation | H319 | Causes serious eye irritation | |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | [4][7] |

| Signal Word | Warning | [4] |

It is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. No data is available regarding its acute oral, dermal, or inhalation toxicity, nor its carcinogenic, mutagenic, or reproductive effects.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the reviewed literature. The hazard classifications are based on aggregated data from suppliers and regulatory bodies.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following are general recommendations:

| PPE Type | Specification | References |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 dust mask or higher is recommended. | [4] |

Handling Procedures

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a dry and well-ventilated place.

-

Store at room temperature.[3]

-

Due to its hygroscopic nature, protect from moisture.[5]

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate action is necessary.

First Aid Measures

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | |

| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention. | |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Waste material should be disposed of in an approved waste disposal plant.

Visualized Workflows

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows.

Safe handling workflow for this compound.

First aid response to this compound exposure.

References

- 1. angenechemical.com [angenechemical.com]

- 2. This compound 98 20442-70-0 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 98 20442-70-0 [sigmaaldrich.com]

- 5. labproinc.com [labproinc.com]

- 6. Buy this compound | 20442-70-0 [smolecule.com]

- 7. This compound | C5H9CsO2 | CID 583616 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of Cesium Pivalate: A Technical Guide

Introduction

Cesium pivalate (Cs(O₂CC(CH₃)₃)) is a salt of cesium and pivalic acid. It is recognized for its utility as a reagent in organic synthesis and catalysis, particularly in palladium-catalyzed cross-coupling and carbonylation reactions due to its solubility in organic solvents.[1] As with any chemical compound used in research and development, a thorough understanding of its spectroscopic and spectrometric properties is crucial for its identification, purity assessment, and the elucidation of its role in chemical transformations. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The key nuclei for NMR studies of this compound are ¹H, ¹³C, and ¹³³Cs. While specific experimental data for this compound is not widely published, reliable predictions can be made based on the well-characterized spectra of pivalic acid and the known properties of the cesium ion.

Predicted ¹H NMR Data

The ¹H NMR spectrum of the pivalate anion is expected to be very simple, consisting of a single sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. The chemical shift will be similar to that of pivalic acid.

| Predicted ¹H NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (δ) in ppm |

| (CH ₃)₃CCOO⁻ | ~1.2 |

| Splitting Pattern | Singlet (s) |

| Integration | 9H |

Note: The exact chemical shift can vary depending on the solvent and concentration. The value presented is a typical approximation.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of the pivalate anion will show two distinct signals corresponding to the quaternary carbonyl carbon and the nine equivalent methyl carbons.

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (δ) in ppm |

| (C H₃)₃CCOO⁻ | ~27 |

| (CH₃)₃C COO⁻ | ~39 |

| (CH₃)₃CC OO⁻ | ~185 |

Note: Chemical shifts are predicted and can vary with solvent and experimental conditions.

Predicted ¹³³Cs NMR Data

Cesium has one NMR-active nucleus, ¹³³Cs, which is 100% naturally abundant and has a spin of 7/2.[2] While it is a quadrupolar nucleus, its low quadrupole moment often results in narrow signals, especially in symmetric environments.[2] The chemical shift of ¹³³Cs is sensitive to its coordination environment.

| Predicted ¹³³Cs NMR Data for this compound | |

| Expected Chemical Shift Range (δ) in ppm | -30 to 130 |

| Reference Compound | 0.1 M CsNO₃ in D₂O |

Note: The specific chemical shift will depend on the solvent and the extent of ion pairing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent feature will be the absorption bands of the carboxylate group.

| Expected IR Absorption Bands for this compound | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (from tert-butyl group) | 2850-3000 |

| Asymmetric COO⁻ stretching | 1550-1610 |

| Symmetric COO⁻ stretching | 1400-1450 |

| C-C stretching | 1100-1300 |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., solid-state packing effects).

Mass Spectrometry (MS)

Mass spectrometry of ionic compounds like this compound can be challenging but provides valuable information about the molecular weight and fragmentation patterns. Electrospray ionization (ESI) is a suitable technique for analyzing such salts.

| Expected Mass Spectrometry Data for this compound (Positive Ion Mode ESI-MS) | |

| m/z | Assignment |

| 235.0 | [Cs(O₂CC(CH₃)₃) + H]⁺ or [Cs]⁺ + pivalic acid adduct |

| 367.0 | [Cs₂(O₂CC(CH₃)₃)]⁺ |

| 133.0 | [Cs]⁺ |

| Expected Mass Spectrometry Data for this compound (Negative Ion Mode ESI-MS) | |

| m/z | Assignment |

| 101.1 | [(CH₃)₃CCOO]⁻ |

Note: The observed ions and their relative intensities can vary significantly depending on the ionization source conditions and the solvent system used.

Experimental Protocols

NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Weigh approximately 5-25 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O) in a clean, dry vial.[3][4]

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube.[5]

-

The final volume in the NMR tube should be approximately 4-5 cm in height.[4]

-

Cap the NMR tube and label it appropriately.

-

-

¹H and ¹³C NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

¹³³Cs NMR Acquisition:

-

Tune the NMR probe to the ¹³³Cs frequency.

-

Use an external reference standard, such as a sealed capillary containing 0.1 M CsNO₃ in D₂O.[6]

-

Acquire the ¹³³Cs NMR spectrum. Due to the wide chemical shift range, ensure a sufficient spectral width is used.

-

IR Spectroscopy Sample Preparation and Acquisition (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.[7]

-

In an agate mortar and pestle, grind a small amount of KBr (approximately 100-200 mg) to a fine powder.[8]

-

Add a very small amount of this compound (approximately 1-2 mg) to the KBr powder.[8]

-

Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample in the KBr matrix.[9]

-

Transfer the powdered mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[7][9]

-

-

IR Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the this compound sample, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry Sample Preparation and Acquisition (Direct Infusion ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent suitable for electrospray, such as a mixture of methanol and water.

-

To aid ionization, a small amount of a volatile acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) can be added to the solvent.

-

-

Mass Spectrum Acquisition:

-

Set up the mass spectrometer with the electrospray ionization source.

-

Infuse the sample solution directly into the ion source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[10]

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable ion signal.

-

Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (133Cs) Cesium NMR [chem.ch.huji.ac.il]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. NMR Periodic Table: Caesium NMR [imserc.northwestern.edu]

- 7. pelletpressdiesets.com [pelletpressdiesets.com]

- 8. scienceijsar.com [scienceijsar.com]

- 9. m.youtube.com [m.youtube.com]

- 10. waters.com [waters.com]

Methodological & Application

Application Notes and Protocols for Cesium Pivalate in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Cesium Pivalate (CsOPiv) as a base in various palladium-catalyzed cross-coupling reactions. The unique properties of the pivalate anion, in combination with the cesium cation, offer distinct advantages in terms of reactivity and selectivity, particularly in challenging C-H activation and cross-coupling reactions.

Introduction: The Role of this compound

This compound has emerged as a highly effective base in palladium-catalyzed cross-coupling reactions. Its utility stems from the synergistic effect of the bulky and weakly coordinating pivalate anion and the large, soft cesium cation. The pivalate anion is believed to play a crucial role in the catalytic cycle, particularly in facilitating the C-H bond cleavage step through a Concerted Metalation-Deprotonation (CMD) mechanism. In this pathway, the carboxylate assists in the deprotonation of a C-H bond in a single transition state, avoiding the formation of a formal metal hydride species. This mechanism is often lower in energy compared to other pathways, especially for high-valent, late transition metals like Palladium(II).

The "cesium effect" further enhances reactivity, which is often attributed to the high solubility of cesium salts in organic solvents and the ability of the large Cs+ cation to stabilize anionic intermediates and transition states in the catalytic cycle.

Key Applications and Comparative Data

This compound has demonstrated superior performance in several key palladium-catalyzed cross-coupling reactions compared to other common inorganic and organic bases. The following tables summarize quantitative data from various studies, highlighting the efficacy of different bases.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The choice of base is critical for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the rate-determining transmetalation step.

Table 1: Comparison of Bases in a Representative Suzuki-Miyaura Coupling

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 95 | [1] |

| 2 | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | [2] |

| 3 | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 78 | [2] |

| 4 | K₃PO₄ | Toluene | 110 | 16 | 92 | [3] |

| 5 | Et₃N | THF | 66 | 24 | 65 | [2] |

Note: While a direct comparison with this compound was not available in a single dataset, the high performance of Cesium Carbonate is indicative of the "cesium effect". This compound is often employed in more specialized Suzuki-Miyaura couplings, particularly those involving C-H activation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds by coupling amines with aryl halides. The base in this reaction is crucial for the deprotonation of the amine, enabling its coordination to the palladium center.

Table 2: Comparison of Bases in a Representative Buchwald-Hartwig Amination

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 92 | [4] |

| 2 | NaOtBu | Toluene | 100 | 18 | 88 | [4] |

| 3 | K₃PO₄ | Toluene | 100 | 18 | 85 | [5] |

| 4 | K₂CO₃ | DMF | 110 | 24 | 75 | [6] |

| 5 | LiHMDS | THF | 80 | 12 | 89 | [5] |

Note: Similar to the Suzuki coupling, Cesium Carbonate demonstrates excellent performance. This compound can be a valuable alternative, especially when milder conditions are required or when substrate compatibility is a concern.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The base is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle.

Table 3: Comparison of Bases in a Representative Heck Reaction

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | KOAc | DMF | 100 | 16 | 88 | [7] |

| 2 | Et₃N | Acetonitrile | 80 | 12 | 85 | [8] |

| 3 | Na₂CO₃ | DMA | 120 | 24 | 78 | [7] |

| 4 | K₂CO₃ | NMP | 120 | 18 | 82 | [9] |

| 5 | Proton Sponge | Toluene | 110 | 24 | 70 | [9] |

Note: While data for this compound in standard Heck reactions is less common, its role in related C-H activation/alkenylation reactions suggests its potential utility, particularly for promoting reactivity and selectivity.

Sonogashira Coupling

The Sonogashira coupling is the cross-coupling of a terminal alkyne with an aryl or vinyl halide. It typically requires a base to deprotonate the alkyne, forming a copper acetylide in the presence of a co-catalyst. In copper-free variants, a suitable base is still necessary.

Table 4: Comparison of Bases in a Representative Sonogashira Coupling

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Et₃N | THF | 60 | 6 | 95 | [10] |

| 2 | Piperidine | DMF | 80 | 8 | 92 | [11] |

| 3 | Cs₂CO₃ | Toluene | 100 | 12 | 88 | [12] |

| 4 | K₂CO₃ | Acetonitrile | 80 | 10 | 85 | [13] |

| 5 | DBU | DMSO | 90 | 12 | 80 | [14] |

Note: While amine bases are common in Sonogashira couplings, inorganic bases like Cesium Carbonate have been shown to be effective, particularly in copper-free protocols.[12] this compound could offer advantages in specific substrate combinations where a milder, non-nucleophilic base is preferred.

Mechanistic Insights and Visualizations

The efficacy of this compound is closely linked to its role in the catalytic cycle, particularly in the C-H activation step. The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: The role of the pivalate anion in the Concerted Metalation-Deprotonation (CMD) mechanism.

Experimental Protocols

The following are general, representative protocols for various palladium-catalyzed cross-coupling reactions using a cesium-based system. Note: These are starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure using Cesium Carbonate and can be modified for this compound.[1]

Materials:

-

Aryl halide (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)

-

This compound (2.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and this compound.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general procedure that can be adapted for use with this compound.

Materials:

-

Aryl halide (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (1-2 mol%)

-

XPhos or SPhos (2-4 mol%)

-

This compound (1.5 equiv)

-

Toluene or 1,4-Dioxane (anhydrous)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the aryl halide, palladium precatalyst, ligand, and this compound.

-

Add the anhydrous solvent, followed by the amine.

-

Seal the tube and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by flash chromatography.

General Protocol for Heck Reaction

This is a generalized protocol for a Heck reaction; the base can be substituted with this compound, which may require optimization of reaction conditions.

Materials:

-

Aryl halide (1.0 equiv)